molecular formula C17H20ClO2PS2Sn B12603200 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione CAS No. 913382-76-0

2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione

Cat. No.: B12603200
CAS No.: 913382-76-0
M. Wt: 505.6 g/mol
InChI Key: NDPUGIYIUKSNIT-UHFFFAOYSA-L
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Description

2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione is a complex organotin compound. It features a unique combination of tin, sulfur, and phosphorus atoms within its structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione typically involves the reaction of chlorodiphenylstannane with a suitable phosphorothioate precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by a catalyst such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate safety and environmental controls would be a plausible approach.

Chemical Reactions Analysis

Types of Reactions

2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfur and tin atoms can participate in redox reactions.

    Coordination Chemistry: The compound can form complexes with various metal ions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in solvents like dichloromethane.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products depend on the type of reaction. For example, substitution reactions yield derivatives with different substituents replacing the chlorine atom, while oxidation reactions can lead to sulfoxides or sulfones.

Scientific Research Applications

2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione involves its interaction with molecular targets through its tin, sulfur, and phosphorus atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
  • 2,4-Disubstituted thiazoles

Uniqueness

2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione is unique due to its combination of tin, sulfur, and phosphorus atoms, which is not commonly found in other compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

913382-76-0

Molecular Formula

C17H20ClO2PS2Sn

Molecular Weight

505.6 g/mol

IUPAC Name

chloro-diphenyl-[(2-sulfanylidene-1,3,2λ5-dioxaphosphocan-2-yl)sulfanyl]stannane

InChI

InChI=1S/2C6H5.C5H11O2PS2.ClH.Sn/c2*1-2-4-6-5-3-1;9-8(10)6-4-2-1-3-5-7-8;;/h2*1-5H;1-5H2,(H,9,10);1H;/q;;;;+2/p-2

InChI Key

NDPUGIYIUKSNIT-UHFFFAOYSA-L

Canonical SMILES

C1CCOP(=S)(OCC1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

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